molecular formula C10H14N2O5 B10831977 5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione

Cat. No.: B10831977
M. Wt: 242.23 g/mol
InChI Key: AMDJRICBYOAHBZ-BIIVOSGPSA-N
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Description

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione is a chemical compound with a complex structure that includes a pyrimidine ring and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of a protected sugar derivative with a pyrimidine base under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as tin(IV) chloride in dichloromethane, followed by deprotection steps using ammonia in methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation and viral replication. It can also modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione is unique due to its specific structure that combines a pyrimidine ring with a sugar moiety. This structure allows it to participate in a variety of biochemical processes and makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8+/m0/s1

InChI Key

AMDJRICBYOAHBZ-BIIVOSGPSA-N

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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